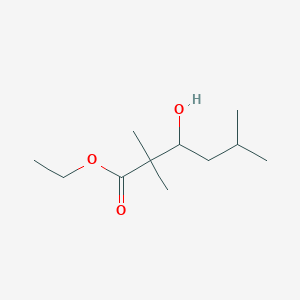

Ethyl 3-hydroxy-2,2,5-trimethylhexanoate

Description

Structure

3D Structure

Properties

CAS No. |

127073-63-6 |

|---|---|

Molecular Formula |

C11H22O3 |

Molecular Weight |

202.29 g/mol |

IUPAC Name |

ethyl 3-hydroxy-2,2,5-trimethylhexanoate |

InChI |

InChI=1S/C11H22O3/c1-6-14-10(13)11(4,5)9(12)7-8(2)3/h8-9,12H,6-7H2,1-5H3 |

InChI Key |

RRGNAZLRCFHQKH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)(C)C(CC(C)C)O |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 3 Hydroxy 2,2,5 Trimethylhexanoate and Structural Analogs

Established and Emerging Synthetic Routes for Branched Hydroxy Esters

The creation of branched hydroxy esters like ethyl 3-hydroxy-2,2,5-trimethylhexanoate relies on a range of synthetic transformations that allow for the construction of the carbon skeleton and the introduction of the necessary functional groups.

Pathways involving β-hydroxy carbonyl precursors

A primary route to β-hydroxy esters involves the use of β-hydroxy carbonyl precursors. These precursors, which include β-hydroxy aldehydes and β-hydroxy ketones, can be synthesized through various methods, most notably the aldol (B89426) reaction. wikipedia.org In this reaction, two carbonyl compounds react to form a β-hydroxy carbonyl compound. wikipedia.org This intermediate can then be further processed to yield the desired ester. The versatility of the aldol reaction allows for the creation of a wide array of β-hydroxy carbonyl structures, which in turn provides access to a diverse range of β-hydroxy esters.

Recent advancements in this area include the use of rhodium-catalyzed hydrogenation of vinyl ketones in the presence of aldehydes to produce syn-diastereoselective aldol products. organic-chemistry.org Additionally, gold-catalyzed hydroamination of propargylic alcohols can yield 3-hydroxyimines, which can be subsequently reduced to form 1,3-amino alcohols or converted to 3-hydroxyketones. organic-chemistry.org

Esterification and Transesterification Approaches for Ethyl Hydroxyalkanoates

Esterification is a fundamental reaction for the synthesis of esters, including ethyl hydroxyalkanoates. The Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. masterorganicchemistry.comkhanacademy.org In the context of this compound, this would involve the reaction of 3-hydroxy-2,2,5-trimethylhexanoic acid with ethanol (B145695). The reaction is an equilibrium process, and often an excess of the alcohol is used to drive the reaction towards the ester product. masterorganicchemistry.com

Transesterification is another important route, particularly in the context of modifying existing esters or polymers. This process involves the exchange of the alkoxy group of an ester with another alcohol. For example, polyhydroxyalkanoates (PHAs) can be converted to their corresponding esters through transesterification with an alcohol. google.com This method can be catalyzed by various compounds, including tin and titanium compounds. google.com High temperatures can also facilitate transesterification, though they may also lead to side reactions like polymer degradation. nih.govnih.gov

| Reaction Type | Reactants | Catalyst/Conditions | Product |

| Fischer Esterification | Carboxylic Acid + Alcohol | Acid Catalyst (e.g., H₂SO₄) | Ester + Water |

| Transesterification | Ester + Alcohol | Acid or Base Catalyst, or Metal Catalysts (e.g., tin, titanium compounds) | New Ester + Original Alcohol |

Aldol Condensation and Related Reactions for β-Hydroxy Ester Formation

The aldol condensation is a powerful tool for forming carbon-carbon bonds and is central to the synthesis of many β-hydroxy esters. wikipedia.org The reaction involves the nucleophilic addition of a ketone enolate to an aldehyde to form a β-hydroxy ketone, which can then be oxidized and esterified to the desired β-hydroxy ester. wikipedia.org A crossed aldol condensation, involving two different carbonyl compounds, can be controlled to favor a specific product if one of the reactants lacks α-hydrogens. wikipedia.org

The Mukaiyama aldol addition is a related and widely used reaction that involves the reaction of a silyl (B83357) enol ether with an aldehyde or ketone in the presence of a Lewis acid catalyst. organic-chemistry.org This method offers good control over stereoselectivity and is tolerant of a variety of functional groups. organic-chemistry.org Other related reactions for the synthesis of β-hydroxy esters include the Reformatsky reaction, which uses an α-halo ester and a carbonyl compound in the presence of zinc metal, and various catalytic methods employing copper, cobalt, or rhodium complexes. organic-chemistry.orgorganic-chemistry.org

Targeted Synthesis of the 2,2,5-Trimethylhexanoate Skeleton

The specific carbon framework of this compound presents unique synthetic challenges. The synthesis requires precise control over the placement of the methyl groups and the hydroxyl and ester functionalities.

Regioselective Functionalization Strategies

Building the 2,2,5-trimethylhexanoate skeleton requires careful regioselective reactions. One approach could involve the conjugate addition of an organometallic reagent to an α,β-unsaturated ester. For example, a lithium dialkylcuprate containing an isobutyl group could be added to an appropriate α,β-unsaturated ester to introduce the 5-methyl group. Subsequent α-alkylation of the resulting enolate could then be used to introduce the gem-dimethyl groups at the C2 position.

Strategies for regioselective functionalization are an active area of research, with methods being developed for the selective modification of complex molecules. nih.govrsc.org These strategies often rely on the use of directing groups or specific catalysts to control the site of reaction. mdpi.com

Introduction of the Hydroxyl Group at the C3 Position

The introduction of the hydroxyl group at the C3 position is a critical step. If a β-keto ester is used as a precursor, the hydroxyl group can be introduced by reduction of the ketone. Various reducing agents can be employed, offering different levels of stereocontrol.

Alternatively, if the synthesis starts from an alkene, the hydroxyl group can be introduced via hydroboration-oxidation or oxymercuration-demercuration, depending on the desired regioselectivity. The choice of reagents and conditions is crucial for achieving the correct placement of the hydroxyl group. The hydroxyl group itself can also be modified, for instance, through esterification with fatty acids, which can alter the properties of the final molecule. nih.gov The conversion of a hydroxyl group into a better leaving group, such as a sulfonate ester, can facilitate subsequent nucleophilic substitution reactions. libretexts.org

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable manufacturing processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. While specific green routes for this exact molecule are not extensively documented in dedicated literature, established green methodologies for analogous β-hydroxy esters can be applied to propose more sustainable synthetic pathways. These approaches stand in contrast to traditional methods like the Reformatsky reaction, which, despite its utility, presents several environmental and safety challenges.

A plausible traditional route to this compound involves the Reformatsky reaction, where an α-halo ester (ethyl α-bromoisobutyrate) reacts with a ketone or aldehyde (isobutyraldehyde) in the presence of stoichiometric zinc metal. iitk.ac.inwikipedia.orgbyjus.com This method, however, is inconsistent with several green chemistry principles. It generates stoichiometric amounts of zinc salts as waste, often requires volatile and hazardous organic solvents like benzene (B151609) or tetrahydrofuran (B95107) (THF), and involves a multi-step workup process to remove the metal byproducts. wikipedia.orgbyjus.com

Greener alternatives focus on catalytic methods, the use of safer solvents, and maximizing atom economy. Biocatalysis, in particular, offers a powerful and sustainable alternative for producing chiral β-hydroxy esters with high selectivity and under mild conditions. nih.govrsc.org

Biocatalytic Approaches

One of the most promising green strategies involves the asymmetric reduction of a precursor β-keto ester, ethyl 2,2,5-trimethyl-3-oxohexanoate. This biocatalytic reduction can be achieved using isolated enzymes or whole-cell systems, which operate in aqueous media at or near ambient temperature and pressure, thereby significantly reducing energy consumption. nih.govresearchgate.net

Key features of biocatalytic reduction include:

High Enantioselectivity: Enzymes like alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) can produce a specific stereoisomer of the target molecule, which is often a requirement for biologically active compounds. nih.govrsc.orgthieme-connect.com

Mild Reaction Conditions: These reactions typically run in water at neutral pH and room temperature, eliminating the need for harsh reagents and extreme temperatures or pressures. chemrxiv.org

Biodegradable Catalysts: Enzymes are fully biodegradable, minimizing the environmental impact of catalyst disposal. nih.gov

Cofactor Recycling: A key challenge in using dehydrogenases is the need for stoichiometric amounts of expensive nicotinamide (B372718) cofactors (NADH or NADPH). This is overcome by using whole-cell systems (like baker's yeast) where cofactor regeneration is endogenous, or by employing enzyme-coupled systems where a second enzyme recycles the cofactor. rsc.orgthieme-connect.com

The table below illustrates a comparative overview of a traditional approach versus a potential biocatalytic route.

| Feature | Traditional Method (Reformatsky Reaction) | Green Biocatalytic Method (Enzymatic Reduction) |

| Catalyst | Stoichiometric Zinc Metal | Catalytic Enzyme (e.g., Ketoreductase) |

| Solvent | THF, Benzene, Diethyl Ether (Volatile, Hazardous) | Water, Phosphate Buffer (Benign) |

| Temperature | Often requires heating/reflux | Ambient Temperature (e.g., 25-37 °C) |

| Byproducts | Stoichiometric Zinc Salts | Minimal, often just biomass |

| Stereoselectivity | Generally low unless chiral auxiliaries are used | Typically high (>99% enantiomeric excess) |

| Energy Input | Moderate to High | Low |

Atom Economy and Waste Prevention

The principle of atom economy, which measures the efficiency of a reaction in converting reactant atoms to the desired product, is a key metric in green chemistry. primescholars.comwikipedia.org The traditional Reformatsky reaction has a poor atom economy due to the use of stoichiometric zinc.

In contrast, a catalytic hydrogenation of the precursor β-keto ester would have a 100% theoretical atom economy, as all atoms from the ketoester and hydrogen are incorporated into the final product.

Table of Comparison for Atom Economy:

| Reaction | Reactants | Desired Product | Byproducts | Theoretical Atom Economy |

| Reformatsky Reaction | Ethyl α-bromoisobutyrate + Isobutyraldehyde + Zn | This compound | Bromozinc salt (ZnBrOH) | < 50% |

| Catalytic Hydrogenation | Ethyl 2,2,5-trimethyl-3-oxohexanoate + H₂ | This compound | None | 100% |

Use of Greener Solvents

Replacing hazardous organic solvents is a primary goal of green chemistry. researchgate.netsigmaaldrich.com While traditional organometallic reactions often require anhydrous, non-polar solvents, greener alternatives are increasingly available and viable. neuroquantology.com Biocatalytic reactions are ideally suited for aqueous media. For other synthetic steps, the choice of solvent can drastically reduce the environmental impact.

Table of Solvent Alternatives:

| Traditional Solvents | Green Alternatives | Key Advantages of Green Solvents |

| Benzene (Carcinogenic) | Water | Non-toxic, abundant, non-flammable wikipedia.org |

| Toluene | Bio-based Ethanol, 2-Methyl-THF | Derived from renewable resources, lower toxicity sigmaaldrich.com |

| Dichloromethane (Suspected Carcinogen) | Supercritical CO₂ | Non-toxic, easily removed, non-flammable wikipedia.org |

| Tetrahydrofuran (THF) | Ionic Liquids, Deep Eutectic Solvents | Low volatility, tunable properties, potential for recyclability wikipedia.org |

By integrating these principles—specifically favoring catalytic and especially biocatalytic methods, utilizing benign aqueous solvents, and designing syntheses for high atom economy—the production of this compound can be aligned with modern standards of sustainable chemical manufacturing. garph.co.uk

Stereochemical Control and Enantioselective Synthesis of Ethyl 3 Hydroxy 2,2,5 Trimethylhexanoate

Chiral Recognition and Diastereoselective Synthesis

The diastereoselective synthesis of ethyl 3-hydroxy-2,2,5-trimethylhexanoate often relies on the reaction of a prochiral precursor with a chiral reagent or catalyst. One common approach involves the aldol (B89426) reaction between an enolate and an aldehyde. In the context of this specific molecule, the synthesis could involve the reaction of the enolate of ethyl isobutyrate with isovaleraldehyde (B47997). The stereochemical outcome of such a reaction can be influenced by the geometry of the enolate (E or Z) and the presence of chiral ligands or auxiliaries that create a diastereomeric transition state, thereby favoring the formation of one diastereomer over the other.

The development of chiral Lewis acids and Brønsted acids has provided powerful tools for enantioselective aldol reactions. These catalysts can coordinate to the aldehyde, activating it towards nucleophilic attack by the enolate and simultaneously creating a chiral environment that directs the approach of the nucleophile, leading to high levels of diastereoselectivity and enantioselectivity. While specific studies on the diastereoselective synthesis of this compound are not extensively documented, the principles of substrate-controlled and reagent-controlled diastereoselection are directly applicable.

Enzymatic Resolution and Biocatalytic Approaches for Enantiopure Hydroxy Esters

Biocatalysis has emerged as a powerful and green alternative for the synthesis of enantiomerically pure compounds. nih.gov Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic mixtures of alcohols and esters due to their high enantioselectivity and mild reaction conditions. nih.gov

Lipase-Catalyzed Transformations and Enantioselectivity

The enzymatic kinetic resolution of racemic this compound can be achieved through enantioselective acylation or hydrolysis. In a typical resolution process, a lipase (B570770) is used to selectively acylate one enantiomer of the racemic hydroxy ester, leaving the other enantiomer unreacted. Alternatively, the racemic ester can be hydrolyzed, with the lipase preferentially acting on one enantiomer to produce the corresponding enantiopure acid and the unreacted ester.

Lipases such as Candida antarctica lipase B (CAL-B), often immobilized as Novozym® 435, Pseudomonas cepacia lipase (PCL), and Candida rugosa lipase (CRL) are frequently employed for these transformations. nih.govscielo.br The enantioselectivity of the lipase is a critical factor and is often expressed as the enantiomeric ratio (E). High E values are desirable for efficient separation of the enantiomers. For instance, in the hydrolysis of β-hydroxy esters, PCL has shown excellent results, yielding the recovered ester with high enantiomeric excess (e.e.). scielo.brresearchgate.net

The choice of solvent, acylating agent (in the case of acylation), and temperature can significantly influence the enantioselectivity of the enzymatic reaction. researchgate.net Organic solvents like hexane, toluene, and diisopropyl ether are commonly used. researchgate.net

| Lipase Source | Reaction Type | Typical Substrate | Enantioselectivity (E value) |

|---|---|---|---|

| Candida antarctica Lipase B (CAL-B) | Acylation/Hydrolysis | Secondary Alcohols/Esters | >200 |

| Pseudomonas cepacia Lipase (PCL) | Hydrolysis | β-Hydroxy Esters | High |

| Candida rugosa Lipase (CRL) | Hydrolysis | Various Esters | Moderate to High |

Optimization of Biocatalytic Reaction Conditions

To maximize the efficiency and enantioselectivity of the biocatalytic resolution, optimization of reaction conditions is crucial. researchgate.net Key parameters that are often optimized include temperature, substrate molar ratio, enzyme loading, and reaction time.

For lipase-catalyzed reactions, the temperature is typically maintained between 30-60 °C to ensure enzyme stability and activity. researchgate.net The molar ratio of the acyl donor to the hydroxy ester in acylation reactions can also affect the conversion and enantioselectivity. An excess of the acyl donor is often used to drive the reaction forward.

The amount of enzyme used, or enzyme loading, is another important factor. Higher enzyme concentrations can lead to faster reaction rates but may also increase costs. Therefore, an optimal enzyme loading that balances reaction time and cost is usually sought. Response surface methodology (RSM) is a statistical tool that can be employed to efficiently optimize these multiple parameters. researchgate.net

| Parameter | Typical Range | Effect on Reaction |

|---|---|---|

| Temperature | 30-60 °C | Affects enzyme activity and stability |

| Substrate Molar Ratio (Acyl Donor:Alcohol) | 1:1 to 5:1 | Influences reaction equilibrium and rate |

| Enzyme Loading | 1-10% (w/w) | Impacts reaction rate and cost-effectiveness |

| Solvent | Hexane, Toluene, Solvent-free | Can affect enzyme activity and enantioselectivity |

Asymmetric Synthetic Strategies for the Chiral C3 Center

Direct asymmetric synthesis offers a more atom-economical approach to obtaining enantiopure this compound compared to kinetic resolution. These methods aim to create the chiral center with the desired stereochemistry from a prochiral starting material.

Chiral Auxiliary and Organocatalysis

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. A chiral auxiliary is temporarily attached to the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed to yield the enantiomerically enriched product. For the synthesis of β-hydroxy esters, chiral auxiliaries can be attached to the ester or enolate precursor to control the facial selectivity of the aldol reaction.

In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods. Chiral amines, thioureas, and phosphoric acids have been successfully employed as catalysts in a variety of enantioselective transformations. For the synthesis of this compound, a proline-catalyzed aldol reaction between the appropriate aldehyde and ketone could be envisioned, followed by further transformations to yield the target ester. The catalyst forms a chiral enamine intermediate, which then reacts with the aldehyde in a stereocontrolled manner.

Stereoselective Olefination Methods for α,β-Unsaturated Esters as Precursors

An alternative and powerful strategy involves the asymmetric reduction of a corresponding α,β-unsaturated ester, ethyl 2,2,5-trimethyl-3-hexenoate. The stereoselective synthesis of this precursor is therefore a critical step. Various olefination reactions, such as the Horner-Wadsworth-Emmons (HWE) reaction, can be employed to construct the carbon-carbon double bond with high stereoselectivity. researchgate.net The HWE reaction of a phosphonate (B1237965) ylide with an aldehyde generally provides the (E)-alkene with high selectivity.

Once the α,β-unsaturated ester is obtained, its asymmetric reduction can be achieved using various methods. Asymmetric hydrogenation using chiral metal catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands (e.g., BINAP), is a highly effective method for the enantioselective reduction of C=C double bonds. The choice of catalyst and reaction conditions can allow for the selective formation of either the (R) or (S) enantiomer of the target hydroxy ester.

Another approach is the use of biocatalytic reductions. Ene-reductases are enzymes that can catalyze the asymmetric reduction of activated C=C double bonds, such as those in α,β-unsaturated esters, with high enantioselectivity. This biocatalytic approach offers the advantages of mild reaction conditions and high stereocontrol.

Catalytic Processes in the Chemistry of Ethyl 3 Hydroxy 2,2,5 Trimethylhexanoate

Lewis Acid Catalysis in Carbon-Carbon Bond Formation for Hydroxy Esters

The formation of the carbon-carbon bond at the C2-C3 position of Ethyl 3-hydroxy-2,2,5-trimethylhexanoate is a critical step in its synthesis. Lewis acid catalysis plays a pivotal role in facilitating this bond formation, primarily through reactions like the aldol (B89426) or Reformatsky reactions.

A plausible synthetic route to this compound is the Reformatsky reaction. iitk.ac.inwikipedia.orgmdpi.comlibretexts.orgchem-station.com This reaction involves the treatment of an α-halo ester with a carbonyl compound in the presence of metallic zinc. iitk.ac.inwikipedia.orgmdpi.comlibretexts.orgchem-station.com In the context of synthesizing the target molecule, this would involve the reaction of ethyl α-bromo- or α-chloro-2,2-dimethylpropanoate with isovaleraldehyde (B47997) (3-methylbutanal). The zinc acts as a catalyst by forming an organozinc intermediate (a Reformatsky enolate), which then adds to the carbonyl group of the aldehyde.

The mechanism involves the oxidative addition of zinc to the carbon-halogen bond of the α-halo ester, forming a zinc enolate. wikipedia.orgmdpi.comlibretexts.org This enolate then coordinates to the carbonyl oxygen of the aldehyde, leading to a six-membered chair-like transition state, which upon rearrangement and subsequent acidic workup, yields the β-hydroxy ester. wikipedia.orgmdpi.comlibretexts.org

Lewis acids can also be employed in aldol-type reactions to synthesize β-hydroxy esters. For instance, a Lewis acid could be used to catalyze the reaction between a silyl (B83357) ketene (B1206846) acetal (B89532) derived from an ethyl ester and an aldehyde. This approach, known as the Mukaiyama aldol addition, offers a versatile method for the stereoselective synthesis of β-hydroxy carbonyl compounds. acs.orgthermofisher.com

Table 1: Illustrative Lewis Acid Catalysts in the Synthesis of β-Hydroxy Esters

| Catalyst | Reactants | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Zn | Ethyl α-bromoacetate, Benzaldehyde | THF | Reflux | 85 | iitk.ac.in |

| TiCl₄ | Silyl ketene acetal of ethyl acetate, Acetone | CH₂Cl₂ | -78 | 92 | acs.org |

Note: This table presents generalized data for analogous reactions due to the absence of specific data for this compound.

Catalytic Hydrogenation and Reduction Strategies for Related Aldehyde and Keto-Esters

The synthesis of this compound can also be achieved through the catalytic hydrogenation or reduction of its corresponding β-keto ester, ethyl 2,2,5-trimethyl-3-oxohexanoate. This approach is widely used for the asymmetric synthesis of β-hydroxy esters, yielding enantiomerically pure products. rsc.orgacs.orgorganic-chemistry.orgacs.org

Catalytic hydrogenation typically employs transition metal catalysts such as ruthenium, rhodium, or iridium, often in combination with chiral ligands to induce enantioselectivity. organic-chemistry.orgacs.org The reaction involves the addition of hydrogen across the carbonyl double bond of the β-keto ester. The choice of catalyst and ligand is crucial for achieving high conversion and enantiomeric excess. For instance, iridium(III) catalysts with monosulfonylated diamine ligands have been shown to be effective for the asymmetric transfer hydrogenation of β-keto esters in water. organic-chemistry.orgacs.org

Another strategy is the chelation-controlled reduction using hydride reagents like lithium aluminium hydride, where a neighboring functional group directs the hydride attack to one face of the carbonyl group.

Table 2: Representative Catalysts for the Asymmetric Reduction of β-Keto Esters

| Catalyst System | Substrate | Reductant | Solvent | Enantiomeric Excess (%) | Reference |

|---|---|---|---|---|---|

| Ru-BINAP | Ethyl acetoacetate | H₂ | Methanol | >98 | acs.org |

| Ir(III)-diamine | Ethyl benzoylacetate | HCOOH/HCOONa | Water | 95 | organic-chemistry.org |

Note: This table provides representative data for similar substrates as specific findings for ethyl 2,2,5-trimethyl-3-oxohexanoate are not available in the searched literature.

Transition Metal Catalysis in the Derivatization of Functional Groups

The functional groups present in this compound, namely the hydroxyl and ester groups, can be further modified using transition metal catalysis. These derivatizations can lead to a variety of other valuable compounds.

The hydroxyl group can be a site for cross-coupling reactions. For example, after conversion to a suitable leaving group (e.g., a tosylate or mesylate), transition metal catalysts, particularly palladium or nickel, can be used to form new carbon-carbon or carbon-heteroatom bonds. thermofisher.comnih.gov

Furthermore, recent advances in C-H activation could potentially allow for the direct functionalization of the carbon skeleton of the molecule, guided by one of the existing functional groups. mdpi.com For instance, the ester or hydroxyl group could direct a transition metal catalyst to activate a specific C-H bond, enabling the introduction of new substituents.

Table 3: Examples of Transition Metal-Catalyzed Derivatization of Hydroxy Esters and Related Compounds

| Catalyst | Reaction Type | Substrate Type | Coupling Partner | Product Type | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂/dppf | Suzuki Coupling | β-Triflyloxy ester | Arylboronic acid | β-Aryl ester | thermofisher.com |

| NiCl₂(dme)/ligand | Negishi Coupling | β-Bromo ester | Alkylzinc reagent | β-Alkyl ester | thermofisher.com |

Note: This table illustrates general transformations as specific examples for Ethyl 3--hydroxy-2,2,5-trimethylhexanoate were not found.

Reaction Kinetics and Mechanistic Studies of Catalyzed Transformations

For the Reformatsky reaction, the rate is influenced by factors such as the nature of the halogen in the α-halo ester, the activation of the zinc metal, and the solvent. The reaction is believed to proceed through a dimeric zinc enolate in the solid state, which may dissociate in solution to a monomeric form before reacting with the carbonyl compound. wikipedia.orgmdpi.comlibretexts.orgchem-station.com

In catalytic hydrogenation, the kinetics are often described by Langmuir-Hinshelwood or Michaelis-Menten models, depending on whether it is a heterogeneous or enzymatic process, respectively. The rate depends on the concentrations of the substrate, the hydrogen source, and the catalyst, as well as temperature and pressure. Mechanistic studies often focus on the structure of the catalyst-substrate complex to explain the observed stereoselectivity.

Understanding the reaction kinetics and mechanisms is crucial for optimizing reaction conditions to achieve high yields and selectivity in the synthesis and derivatization of this compound.

Advanced Spectroscopic and Analytical Characterization of Ethyl 3 Hydroxy 2,2,5 Trimethylhexanoate

Elucidation of Molecular Structure using Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For Ethyl 3-hydroxy-2,2,5-trimethylhexanoate, both ¹H NMR and ¹³C NMR would be indispensable.

In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals for each unique proton environment. The chemical shifts, integration values (representing the number of protons), and splitting patterns (due to spin-spin coupling with neighboring protons) would allow for the assignment of each peak to a specific proton in the molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH₂- (ethyl) | ~4.1 | Quartet | 2H |

| -CH₃ (ethyl) | ~1.2 | Triplet | 3H |

| -CH(OH)- | ~3.5-4.0 | Multiplet | 1H |

| -OH | Variable | Singlet (broad) | 1H |

| -C(CH₃)₂- | ~1.1 | Singlet | 6H |

| -CH₂- (isobutyl) | ~1.4-1.6 | Multiplet | 2H |

| -CH(CH₃)₂ | ~1.7 | Multiplet | 1H |

Similarly, a ¹³C NMR spectrum would provide a signal for each unique carbon atom, with chemical shifts indicative of their electronic environment (e.g., carbonyl, alcohol-bearing carbon, alkyl carbons).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (ester) | ~170-175 |

| -CH(OH)- | ~70-80 |

| -O-CH₂- (ethyl) | ~60-65 |

| -C(CH₃)₂- | ~45-55 |

| -CH₂- (isobutyl) | ~40-50 |

| -CH(CH₃)₂ | ~25-35 |

| -C(CH₃)₂ | ~20-30 |

| -CH(CH₃)₂ | ~20-25 |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, MS would confirm the molecular weight and provide structural information through analysis of its fragmentation pattern. The molecular formula of the compound is C₁₁H₂₂O₃, with a calculated molecular weight of approximately 202.29 g/mol . rsc.org

In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 202. Subsequent fragmentation would likely involve the loss of small, stable neutral molecules or radicals.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Possible Fragment |

|---|---|

| 202 | [M]⁺ (Molecular Ion) |

| 187 | [M - CH₃]⁺ |

| 157 | [M - OCH₂CH₃]⁺ |

| 103 | [M - C₅H₁₁O]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing a fingerprint of the functional groups present.

The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong, broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. A sharp, intense peak around 1730-1750 cm⁻¹ would be characteristic of the C=O stretching of the ester group. C-H stretching vibrations would appear in the 2850-3000 cm⁻¹ region, and C-O stretching vibrations would be observed in the 1000-1300 cm⁻¹ range.

Raman spectroscopy would provide complementary information. While the O-H stretch is typically weak in Raman, the C=O stretch would be observable. The C-C backbone and C-H bending and stretching modes would also be active.

Table 4: Predicted IR and Raman Active Functional Group Frequencies

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| O-H | Stretch | 3200-3600 (broad) | Weak |

| C-H (sp³) | Stretch | 2850-3000 | 2850-3000 |

| C=O (ester) | Stretch | 1730-1750 (strong) | 1730-1750 |

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from byproducts or isomers.

Gas chromatography (GC), coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), would be a suitable method for determining the purity of the relatively volatile this compound. The retention time would be characteristic of the compound under specific conditions (e.g., column type, temperature program, carrier gas flow rate).

High-performance liquid chromatography (HPLC) could also be employed, particularly for the separation of potential diastereomers, given the chiral center at the C3 position. A chiral stationary phase would be necessary to resolve the enantiomers if the compound were synthesized as a racemate. A typical setup would involve a normal-phase or reverse-phase column with a suitable solvent system and a UV or refractive index detector.

In-Situ Reaction Monitoring through Spectroscopic Methods

Spectroscopic methods can be adapted for in-situ monitoring of the synthesis of this compound. This allows for real-time tracking of the reaction progress by observing the disappearance of reactants and the appearance of the product.

For instance, Fourier-transform infrared (FTIR) spectroscopy, using an attenuated total reflectance (ATR) probe immersed in the reaction mixture, could monitor the formation of the ester C=O band and the disappearance of the corresponding reactant peaks. This provides valuable kinetic data and helps in determining the reaction endpoint, optimizing reaction conditions, and ensuring safety.

Computational and Theoretical Chemistry Studies of Ethyl 3 Hydroxy 2,2,5 Trimethylhexanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic landscape of a molecule. These calculations, typically employing Density Functional Theory (DFT) or other ab initio methods, can predict a wide range of electronic properties for Ethyl 3-hydroxy-2,2,5-trimethylhexanoate. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Furthermore, these calculations can generate an electrostatic potential map, which visualizes the charge distribution across the molecule. This map can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, offering predictions about how the molecule will interact with other chemical species. Reactivity descriptors, such as Mulliken charges on individual atoms, can also be calculated to provide a more quantitative measure of the local electronic effects.

Table 1: Hypothetical Electronic Properties of this compound Calculated using DFT

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 2.1 eV |

| HOMO-LUMO Gap | 8.6 eV |

| Dipole Moment | 2.3 D |

Conformational Analysis and Molecular Dynamics Simulations

The flexible nature of acyclic molecules like this compound means they can exist in numerous spatial arrangements or conformations. Conformational analysis aims to identify the most stable, low-energy conformers. This is often achieved by systematically rotating the rotatable bonds and calculating the potential energy of each resulting structure.

Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of atoms and molecules, MD can explore the conformational landscape and the transitions between different conformers. These simulations can be performed in a vacuum or in the presence of a solvent to mimic real-world conditions. The results of MD simulations can reveal the preferred conformations and the flexibility of different parts of the molecule.

Table 2: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C2-C3-C4-C5) |

| 1 | 0.00 | 178° |

| 2 | 1.25 | 65° |

| 3 | 2.10 | -68° |

Prediction of Spectroscopic Signatures and Validation against Experimental Data

Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which can then be compared with experimental data for validation. For instance, the vibrational frequencies corresponding to an infrared (IR) spectrum can be calculated. These predicted frequencies can help in the assignment of experimental IR absorption bands to specific molecular vibrations.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. These theoretical chemical shifts, when compared to experimental spectra, can aid in the structural elucidation of the molecule and confirm the connectivity of atoms. Mass spectrometry fragmentation patterns can also be predicted by calculating the energies of potential fragment ions.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Experimental Value |

| IR Frequency (O-H stretch) | 3450 cm⁻¹ | 3445 cm⁻¹ |

| ¹H NMR Chemical Shift (CH-OH) | 3.8 ppm | 3.9 ppm |

| ¹³C NMR Chemical Shift (C=O) | 172.5 ppm | 173.1 ppm |

Molecular Modeling of Interactions in Biocatalytic Systems

Molecular modeling techniques, such as molecular docking and quantum mechanics/molecular mechanics (QM/MM), can be employed to study the interaction of this compound with biological macromolecules like enzymes. Molecular docking can predict the preferred binding orientation of the molecule within the active site of an enzyme. This can provide insights into the substrate specificity and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the enzyme-substrate complex.

QM/MM methods offer a more detailed and accurate description of these interactions by treating the active site with quantum mechanics and the rest of the protein with molecular mechanics. This approach can be used to study the catalytic mechanism of an enzyme-mediated reaction involving this compound at an electronic level.

Reaction Mechanism Elucidation through Computational Approaches

These computational studies can provide a detailed, step-by-step understanding of how the molecule is transformed during a chemical reaction, including bond-breaking and bond-forming events. This knowledge is crucial for optimizing reaction conditions and designing more efficient synthetic routes.

Chemical Reactivity and Transformation Pathways of Ethyl 3 Hydroxy 2,2,5 Trimethylhexanoate

Reactions Involving the Hydroxyl Group (e.g., Oxidation, Esterification, Etherification)

The secondary hydroxyl group in ethyl 3-hydroxy-2,2,5-trimethylhexanoate is subject to a range of transformations, although its reactivity is tempered by the steric bulk of the adjacent gem-dimethyl and isobutyl groups.

Oxidation: The oxidation of the secondary alcohol to a ketone, yielding ethyl 3-oxo-2,2,5-trimethylhexanoate, is a feasible transformation. However, the steric hindrance surrounding the hydroxyl group necessitates the use of potent and often specific oxidizing agents. Milder reagents may struggle to access the reaction center, leading to slow or incomplete conversion.

Table 1: Plausible Oxidation Reactions of the Hydroxyl Group

| Product | Reagents and Conditions | Remarks |

|---|

Esterification: The esterification of the hydroxyl group to form a diester derivative is expected to be challenging via traditional Fischer esterification methods due to the pronounced steric hindrance. The approach of a carboxylic acid to the hydroxyl group would be severely impeded. More reactive acylating agents and specific catalytic methods are likely required to achieve this transformation efficiently.

Table 2: Potential Esterification and Etherification Pathways

| Reaction Type | Product | Reagents and Conditions | Remarks |

|---|---|---|---|

| Esterification | Ethyl 3-acetoxy-2,2,5-trimethylhexanoate | Acetic anhydride (B1165640), DMAP (4-dimethylaminopyridine), pyridine | Acylation with a highly reactive anhydride catalyzed by a nucleophilic catalyst like DMAP can overcome steric barriers. |

Etherification: Similar to esterification, the formation of an ether at the C3 position is sterically demanding. The Williamson ether synthesis, which proceeds through an alkoxide intermediate, would be a more viable approach than acid-catalyzed dehydration methods, which could lead to competing elimination reactions.

Transformations of the Ester Functionality (e.g., Hydrolysis, Transesterification, Reduction)

The ethyl ester group, situated at a neopentyl-like quaternary carbon, is exceptionally resistant to nucleophilic attack. This steric shielding significantly impacts its transformation pathways.

Hydrolysis: The hydrolysis of the ethyl ester to the corresponding carboxylic acid, 3-hydroxy-2,2,5-trimethylhexanoic acid, is expected to be sluggish under standard acidic or basic conditions. The bulky substituents hinder the approach of water or hydroxide (B78521) ions to the carbonyl carbon. Forcing conditions, such as high temperatures and prolonged reaction times, or the use of specialized catalytic systems, may be necessary to effect this transformation.

Transesterification: The conversion of the ethyl ester to other esters via transesterification will also be a difficult process due to the steric congestion around the ester functionality. Both acid- and base-catalyzed methods would face significant steric impediment.

Reduction: The reduction of the ester to the corresponding primary alcohol, 3-hydroxy-2,2,5-trimethylhexane-1-ol, requires a powerful reducing agent capable of penetrating the sterically crowded environment.

Table 3: Predicted Transformations of the Ester Functionality

| Reaction Type | Product | Reagents and Conditions | Remarks |

|---|---|---|---|

| Hydrolysis | 3-hydroxy-2,2,5-trimethylhexanoic acid | Concentrated NaOH or KOH, high temperature, prolonged reflux; or specialized enzyme-catalyzed hydrolysis | Harsh conditions are likely required for chemical hydrolysis. Enzymatic methods could offer a milder alternative. |

Derivatization for Downstream Synthetic Applications

The bifunctional nature of this compound, possessing both a hydroxyl and an ester group, allows for its potential use as a building block in organic synthesis, provided the challenges of its steric hindrance can be overcome.

Selective protection of the hydroxyl group, for instance as a silyl (B83357) ether, would allow for subsequent transformations of the ester functionality without interference from the alcohol. Conversely, reduction of the ester to the primary alcohol would yield a diol, which could then be used in the synthesis of more complex molecules such as polyesters or polyethers.

The chiral center at the C3 position (bearing the hydroxyl group) also presents opportunities for asymmetric synthesis. Enantioselective synthesis of either the (R) or (S) isomer of this compound would provide access to chiral synthons for the preparation of enantiomerically pure target molecules.

Table 4: Potential Derivatization Strategies for Synthetic Applications

| Functional Group Targeted | Derivative Formed | Potential Subsequent Reactions | Synthetic Utility |

|---|---|---|---|

| Hydroxyl Group | Silyl ether (e.g., TBDMS ether) | Hydrolysis or reduction of the ester | Access to functionalized carboxylic acids or diols with a protected secondary alcohol. |

| Ester Group | Primary alcohol (from reduction) | Selective protection of the primary alcohol, followed by oxidation of the secondary alcohol | Synthesis of chiral diols and hydroxy ketones. |

Environmental Fate and Degradation Studies of Branched Esters

Biodegradation Pathways in Aquatic and Terrestrial Environments

The biodegradation of esters is a primary mechanism for their removal from the environment. Microbial populations in soil and water utilize esters as carbon sources, breaking them down into simpler, less harmful substances. The structural characteristics of an ester, such as chain length and branching, significantly influence its biodegradability.

Research on various ester compounds indicates that branching in the molecular structure can affect the rate and extent of biodegradation. For instance, studies on synthetic base fluids used in off-shore oil-drilling have shown that esters with branched alcohol moieties biodegrade more slowly under anaerobic conditions in marine sediments compared to their linear counterparts. researchgate.net This suggests that the steric hindrance presented by the branched structure of Ethyl 3-hydroxy-2,2,5-trimethylhexanoate may result in a slower biodegradation rate in similar environments.

In aerobic environments, the initial step in the biodegradation of esters is typically the enzymatic hydrolysis of the ester bond by esterases, yielding an alcohol and a carboxylic acid. These intermediates are then further metabolized by microorganisms. The presence of a hydroxyl group on the main chain of this compound may influence its susceptibility to microbial attack, potentially serving as a site for initial oxidation reactions.

The following table summarizes findings on the anaerobic biodegradation of various esters, illustrating the impact of molecular structure on degradation rates.

| Ester Compound | Total Carbon Number | Moiety | Biodegradation Rate |

| Ester A | 12 | Linear Acid, Linear Alcohol | High |

| Ester B | 16 | Linear Acid, Linear Alcohol | Moderate |

| Ester C | 16 | Linear Acid, Branched Alcohol | Low |

| Ester D | 18 | Unsaturated Acid, Linear Alcohol | High |

This table is illustrative and based on general findings for different ester structures. researchgate.net

Abiotic Degradation Mechanisms (e.g., Hydrolysis, Photodegradation)

In addition to biodegradation, abiotic processes can contribute to the degradation of branched esters in the environment. These mechanisms include hydrolysis and photodegradation.

Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond to form the corresponding alcohol (ethanol) and carboxylic acid (3-hydroxy-2,2,5-trimethylhexanoic acid). The rate of hydrolysis is influenced by pH and temperature. While generally slow at neutral pH, the rate can be significantly accelerated under acidic or alkaline conditions. researchgate.net Theoretical studies on the hydrolysis of aliphatic and aromatic esters have provided insights into the reaction mechanisms and kinetics. researchgate.net

Photodegradation: Photodegradation, or photolysis, involves the breakdown of a chemical compound by light energy. This can occur through two primary pathways:

Direct Photolysis: The molecule itself absorbs photons of light, leading to its decomposition.

Indirect Photolysis: Other substances in the environment, known as photosensitizers (e.g., dissolved organic matter like humic substances), absorb light and produce reactive species such as hydroxyl radicals. nih.govacs.org These reactive species then attack and degrade the target compound.

Studies on phthalate (B1215562) esters, which are also branched esters, have shown that both direct and indirect photolysis can be important degradation pathways in aquatic environments. nih.govacs.org The rate of photodegradation is dependent on factors such as the intensity of sunlight, the presence of photosensitizers, and the water chemistry. Given its structure, it is plausible that this compound could undergo similar photodegradation processes.

The table below presents hypothetical abiotic degradation parameters for a generic branched ester, based on literature for similar compounds.

| Degradation Process | Key Environmental Factors | Potential Products |

| Hydrolysis | pH, Temperature | Alcohol, Carboxylic Acid |

| Direct Photodegradation | Light Intensity, Wavelength | Various smaller organic molecules |

| Indirect Photodegradation | Light Intensity, Photosensitizer Concentration | Oxidized and fragmented products |

Environmental Transport and Distribution Modeling

The transport and distribution of a chemical in the environment are governed by its physicochemical properties and the characteristics of the environmental compartments. For branched esters like this compound, properties such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow) are crucial for predicting their environmental fate. nih.gov

Environmental fate models, such as fugacity-based multimedia models and specialized transport models like HYDRUS-1D for soil systems, are used to simulate the movement and partitioning of chemicals between air, water, soil, and sediment. nih.govcambridge.org These models rely on input parameters that describe the chemical's properties and its interactions with the environment.

For esters, hydrophobicity, often indicated by a high Kow value, is a key determinant of their environmental distribution. researchgate.net Highly hydrophobic compounds tend to adsorb to soil organic matter and sediment, which reduces their mobility in water and can make them less available for biodegradation. researchgate.net The branched and relatively large structure of this compound suggests it may have a significant Kow, leading to a tendency to partition into soil and sediment.

The following table outlines key physicochemical properties and their influence on the environmental transport and distribution of branched esters.

| Physicochemical Property | Influence on Environmental Fate |

| Water Solubility | Low solubility limits transport in aqueous systems and can reduce bioavailability. |

| Vapor Pressure | Determines the tendency of the compound to volatilize into the atmosphere. |

| Octanol-Water Partition Coefficient (Kow) | A high Kow indicates a tendency to adsorb to organic matter in soil and sediment, reducing mobility. |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | Quantifies the sorption of the compound to soil organic carbon, affecting leaching potential. |

This table provides a general overview of the influence of physicochemical properties on the environmental fate of organic compounds.

Potential Applications of Ethyl 3 Hydroxy 2,2,5 Trimethylhexanoate As a Chemical Intermediate

Role in Polymer Synthesis and Material Science

The structure of Ethyl 3-hydroxy-2,2,5-trimethylhexanoate makes it a candidate monomer for the synthesis of polyesters, specifically polyhydroxyalkanoates (PHAs). PHAs are biodegradable and biocompatible polymers produced by various microorganisms, and they are considered a promising alternative to conventional plastics derived from fossil fuels. wikipedia.org

The general structure of a PHA is a polyester (B1180765) with repeating hydroxyalkanoate units. This compound could potentially be used in the synthesis of novel PHAs with specific properties. The bulky trimethyl groups on the hexanoate (B1226103) backbone would likely impart unique characteristics to the resulting polymer, such as increased hydrophobicity, altered crystallinity, and modified mechanical properties compared to PHAs derived from simpler monomers. scirp.org

The synthesis of such polymers could be achieved through the alcoholysis of polyhydroxybutyrates in the presence of an alcohol and a halogenated solvent, followed by purification steps. trea.comgoogle.com The incorporation of monomers with branched side chains, like this compound, can lead to the production of copolymers with improved flexibility and processability. mdpi.com

Table 1: Potential Properties of Polymers Derived from this compound

| Property | Potential Influence of this compound Monomer |

|---|---|

| Crystallinity | The bulky trimethyl groups may disrupt polymer chain packing, leading to lower crystallinity and a more amorphous polymer. |

| Mechanical Properties | Lower crystallinity could result in a more flexible and less brittle material compared to highly crystalline PHAs. |

| Thermal Properties | The molecular weight and branching of the monomer can influence the melting point and thermal stability of the resulting polymer. |

| Biodegradability | The rate of biodegradation could be affected by the increased steric hindrance of the side chains. |

Building Block for Complex Organic Molecules and Fine Chemicals

Beyond polymer science, this compound can serve as a chiral building block in the synthesis of complex organic molecules and fine chemicals. Optically pure β-hydroxy esters are valuable intermediates in the synthesis of a variety of important chemicals, including pharmaceuticals, pheromones, and carotenoids. nih.gov

The hydroxyl and ester functionalities of this compound can be selectively modified to introduce new functional groups and build molecular complexity. For instance, the hydroxyl group can be oxidized to a ketone, protected, or used as a handle for further reactions. The ester group can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or reacted with various nucleophiles.

The sterically hindered nature of this compound, due to the gem-dimethyl group at the alpha position and the isobutyl group, could be advantageous in certain synthetic applications, potentially leading to high diastereoselectivity in subsequent reactions. researchgate.net The synthesis of sterically hindered α-hydroxycarbonyls through radical-radical coupling is a known method that highlights the utility of such structures in organic synthesis. organic-chemistry.org

Table 2: Potential Synthetic Transformations of this compound

| Functional Group | Potential Reactions | Resulting Compound Class |

|---|---|---|

| Hydroxyl Group | Oxidation, Etherification, Esterification, Protection | Ketones, Ethers, Diesters, Protected alcohols |

| Ester Group | Hydrolysis, Reduction, Aminolysis, Grignard reaction | Carboxylic acids, Diols, Amides, Tertiary alcohols |

Considerations for Industrial Scale-Up of Intermediate Production

The industrial-scale production of this compound would likely rely on well-established chemical reactions such as the Reformatsky reaction or the aldol (B89426) condensation. However, scaling up these processes from the laboratory to an industrial setting presents several challenges. acsgcipr.org

The Reformatsky reaction, which typically involves the reaction of an alpha-halo ester with a carbonyl compound in the presence of zinc, is often exothermic. nih.gov Managing the heat generated during the reaction is a critical safety and process control consideration on a large scale. Continuous flow reactors can offer an advantage in managing exothermicity and improving process control. nih.gov

For the aldol condensation, challenges in scale-up can include controlling the reaction selectivity to minimize the formation of byproducts and managing the viscosity of the reaction mixture. scirp.org The choice of catalyst, solvent, and reaction conditions must be carefully optimized to ensure high yield and purity of the desired product.

Furthermore, the purification of the final product on an industrial scale requires efficient and cost-effective methods. Distillation, crystallization, and chromatography are common techniques, and their feasibility and economic viability would need to be assessed for the production of this compound. google.com The physical properties of the compound, such as its boiling point and solubility, would be critical parameters in designing the purification process.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.